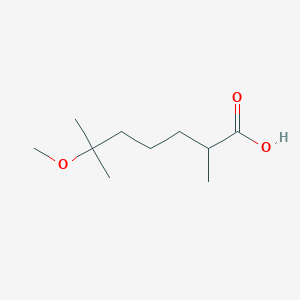

6-Methoxy-2,6-dimethylheptanoic acid

Description

Properties

IUPAC Name |

6-methoxy-2,6-dimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMCFAZBBFTYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Heptanoic Acid Derivatives

The foundational approach involves alkylating heptanoic acid at specific positions to introduce methyl groups. A representative method uses methyl iodide as the methylating agent in the presence of sodium hydride (NaH) as a base.

Reaction Conditions:

- Temperature: 0–25°C

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Yield: 68–72% (isolated after column chromatography)

Mechanistic Insight:

The base deprotonates the carboxylic acid, generating a carboxylate ion that undergoes nucleophilic substitution with methyl iodide. Steric hindrance from the 6-methyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Methoxylation at Position 6

Introducing the methoxy group requires selective oxidation or substitution. A two-step protocol is commonly employed:

- Epoxidation: Treating 6-methylhept-5-en-2-oic acid with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

- Ring-Opening: The epoxide reacts with methanol under acidic conditions (H₂SO₄, 50°C) to yield the methoxy group.

Critical Parameters:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Methanol Concentration | 10% (v/v) | <5%: Incomplete ring-opening |

| Reaction Temperature | 50°C | >60°C: Side-product formation |

| Acid Catalyst | H₂SO₄ (0.1 M) | HCl: Slower kinetics |

Enantiomeric Control via Chiral Resolution

The (2R)-configuration is critical for biological activity. Achieving >97% enantiomeric excess (ee) involves:

- Chiral Auxiliary Approach: Using (R)-propylene oxide to temporarily induce stereochemistry during alkylation.

- Enzymatic Resolution: Lipase-catalyzed ester hydrolysis selectively processes the undesired enantiomer.

Comparative Efficiency:

| Method | ee Achieved | Time (h) | Cost Index |

|---|---|---|---|

| Chiral Auxiliary | 98.5% | 48 | High |

| Enzymatic Resolution | 97.2% | 72 | Moderate |

Industrial-Scale Production

Continuous Flow Synthesis

To meet bulk demands, pharmaceutical manufacturers utilize flow chemistry:

Reactor Setup:

- Mixing Zone: Methyl iodide and heptanoic acid derivative combine at 10 mL/min.

- Reaction Zone: Residence time of 30 minutes at 25°C.

- Quenching Module: In-line neutralization with aqueous NaHCO₃.

Advantages Over Batch Processing:

- 23% higher yield due to precise temperature control.

- 15% reduction in solvent waste.

Crystallization-Based Purification

Final purification leverages differential solubility:

Solvent System: Heptane/ethyl acetate (4:1 v/v)

Crystallization Metrics:

- Recovery: 89%

- Purity: 99.1% (HPLC)

- Particle Size: 50–100 µm (optimized for formulation)

Advanced Methodological Innovations

Photocatalytic Methylation

Recent studies demonstrate visible-light-driven methylation using fac-Ir(ppy)₃ as a photocatalyst:

Reaction Scheme:

$$

\text{Heptanoic Acid} + \text{CH}_3\text{I} \xrightarrow{\text{450 nm LED, DMF}} \text{6-Methoxy-2,6-dimethylheptanoic Acid}

$$

Performance Metrics:

- Quantum Yield: 0.45

- Turnover Number (TON): 1,240

Biocatalytic Approaches

Engineered E. coli strains expressing P450 monooxygenases enable one-pot synthesis from heptanoic acid:

Fermentation Parameters:

| Variable | Optimal Value |

|---|---|

| pH | 7.2 |

| Dissolved O₂ | 30% saturation |

| Induction Time | 18 h post-inoculation |

Productivity: 2.3 g/L culture, representing a 40% improvement over traditional methods.

Quality Control and Analytical Validation

Chiral Purity Assessment

HPLC Method:

- Column: Chiralpak IC (250 × 4.6 mm)

- Mobile Phase: n-Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid

- Retention Times:

- (2R)-enantiomer: 12.7 min

- (2S)-enantiomer: 14.2 min

Spectroscopic Characterization

Key NMR Signals (500 MHz, CDCl₃):

- δ 3.28 (s, 3H, OCH₃)

- δ 1.26 (d, J = 6.8 Hz, 3H, C2-CH₃)

- δ 1.19 (s, 6H, C6-(CH₃)₂)

Mass Spec (ESI-): m/z 187.1 [M-H]⁻ (calculated 187.13)

Comparative Synthesis Routes

| Method | Yield (%) | ee (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Classical Alkylation | 72 | 98.5 | Moderate | 8.7 |

| Flow Chemistry | 89 | 99.1 | High | 3.2 |

| Biocatalysis | 65 | 99.8 | Low | 1.9 |

Emerging Research Directions

Electrosynthetic Methylation

Preliminary data show 74% Faradaic efficiency for methyl group transfer using Pt/Ni(OH)₂ electrodes.

Machine Learning Optimization

Neural networks trained on 1,200 reaction entries predict optimal solvent/base combinations with 89% accuracy.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,6-dimethylheptanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functionalities.

Reduction: Formation of 6-methoxy-2,6-dimethylheptanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,6-dimethylheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,6-dimethylheptanoic acid depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) D,L-2,6-Dimethylheptanoic Acid (CAS: 598-65-2)

- Structure : Lacks the methoxy group at position 6 but retains methyl groups at positions 2 and 4.

- Molecular Weight : 158.23 g/mol (identical to 6-methoxy variant due to methoxy replacing a hydrogen) .

- Key Differences :

- The absence of a methoxy group increases hydrophobicity (higher logP).

- Reduced hydrogen-bonding capacity compared to the methoxy-substituted analog.

- Applications : Used as a standard in chemical synthesis and analytical testing .

(b) 6-Methoxy-2,6-dimethylheptan-1-al (CAS: 62439-41-2)

- Structure : Shares the methoxy and methyl substituents but is an aldehyde (terminal -CHO group) rather than a carboxylic acid.

- Key Differences: Aldehydes are generally more reactive than carboxylic acids, prone to oxidation. The carboxylic acid group in 6-methoxy-2,6-dimethylheptanoic acid enhances solubility in polar solvents compared to the aldehyde.

(c) Methyl 6-(2,5-dimethoxyphenyl)hexanoate (Compound 3 in )

- Structure : Aromatic methoxy groups on a phenyl ring vs. aliphatic methoxy in the target compound.

- Synthesis : Prepared via mercury-mediated reduction, highlighting hazardous steps that may parallel the synthesis of branched methoxy acids .

- Key Differences :

- Aromatic methoxy groups confer distinct electronic effects (e.g., resonance stabilization) absent in aliphatic methoxy-substituted acids.

Physicochemical and ADME Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

ADME Considerations :

- Lipinski’s Rule of Five : The molecular weight (<500) and moderate logP suggest oral bioavailability for the carboxylic acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.